
C17H22F3N3O2S4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C17H22F3N3O2S4 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK.
科学研究应用
C17H22F3N3O2S4 has been extensively researched for its potential applications in various fields. It has been found to be a potent inhibitor of the protein kinase BTK, which is involved in various cellular processes such as B-cell receptor signaling and immune cell activation. Due to its inhibitory effects on BTK, C17H22F3N3O2S4 has potential applications in the treatment of various diseases such as autoimmune disorders, lymphomas, and leukemias.
作用机制
C17H22F3N3O2S4 inhibits the protein kinase BTK by binding to the active site of the enzyme. This binding prevents the activation of downstream signaling pathways, which are involved in various cellular processes such as B-cell receptor signaling and immune cell activation. By inhibiting BTK, C17H22F3N3O2S4 can reduce the activation of immune cells and prevent the proliferation of cancer cells.
Biochemical and Physiological Effects:
C17H22F3N3O2S4 has been found to have significant biochemical and physiological effects in various studies. It has been shown to inhibit B-cell receptor signaling and reduce the activation of immune cells such as B-cells and T-cells. Additionally, C17H22F3N3O2S4 has been found to induce apoptosis in cancer cells and inhibit their proliferation.
实验室实验的优点和局限性
C17H22F3N3O2S4 has several advantages for lab experiments. It is a potent inhibitor of BTK and has high selectivity for this enzyme. Additionally, it has been found to have low toxicity and can be used at low concentrations in experiments. However, one limitation of C17H22F3N3O2S4 is that it is relatively expensive and may not be accessible to all researchers.
未来方向
There are several future directions for the research on C17H22F3N3O2S4. One potential application is in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus. Additionally, C17H22F3N3O2S4 may have potential applications in the treatment of lymphomas and leukemias. Further research is needed to fully understand the mechanism of action of C17H22F3N3O2S4 and its potential applications in various fields.
Conclusion:
In conclusion, C17H22F3N3O2S4 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a potent inhibitor of the protein kinase BTK and has been found to have significant biochemical and physiological effects. While there are some limitations to its use in lab experiments, C17H22F3N3O2S4 has several potential applications in the treatment of autoimmune disorders, lymphomas, and leukemias. Further research is needed to fully understand the potential of this compound in various fields.
合成方法
The synthesis of C17H22F3N3O2S4 involves the reaction of 2-amino-4-methylthiazole with 2-chloro-6-fluorobenzonitrile in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-amino-5-fluorobenzothiazole to form the final product. This synthesis method yields a high purity product that can be used for scientific research applications.
属性
IUPAC Name |
[2-(diethylcarbamothioylsulfanyl)-3-nitro-5-(trifluoromethyl)phenyl] N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N3O2S4/c1-5-21(6-2)15(26)28-13-10-11(17(18,19)20)9-12(23(24)25)14(13)29-16(27)22(7-3)8-4/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHUGTUIAMYJBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SC1=CC(=CC(=C1SC(=S)N(CC)CC)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N3O2S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-5-(trifluoromethyl)benzene-1,2-diyl bis(diethylcarbamodithioate) | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7458559.png)
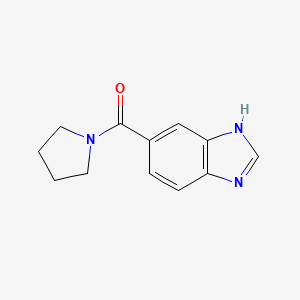
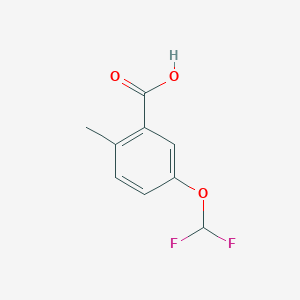
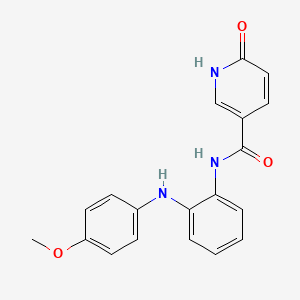
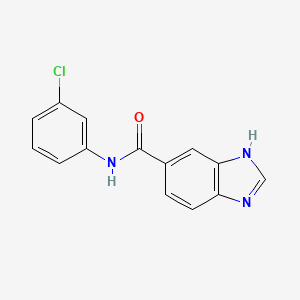
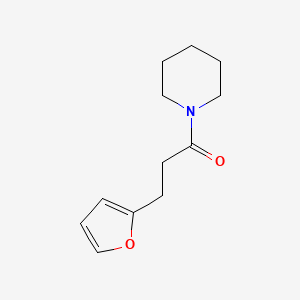
![Ethyl 4-[[(2-chloroacetyl)amino]methyl]benzoate](/img/structure/B7458623.png)
![(2Z)-1,3,3-trimethyl-2-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]indole](/img/structure/B7458627.png)
![N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide](/img/structure/B7458635.png)
![N-[2-(diethylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7458646.png)
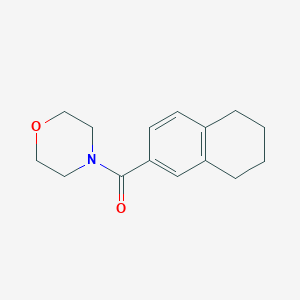

![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458663.png)
![N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458666.png)